molecular formula C12H21BO3 B6273346 4,4,5,5-tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane CAS No. 2246400-11-1

4,4,5,5-tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B6273346
CAS No.: 2246400-11-1
M. Wt: 224.1
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Description

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound is part of the boronic ester family, which is widely used in organic synthesis due to its stability and versatility. The presence of the dioxaborolane ring and the oxolane moiety makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl compounds. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone, which yields the desired boronic ester . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as rhodium or palladium is common to facilitate the hydroboration process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The boronic ester group can be substituted with other functional groups through reactions like Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted boronic esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In biological systems, it can act as an enzyme inhibitor by forming reversible covalent bonds with active site residues. The dioxaborolane ring provides stability and specificity in these interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane lies in its combination of the dioxaborolane ring and the oxolane moiety, which provides enhanced stability and reactivity. This makes it particularly useful in complex organic synthesis and as a versatile intermediate in various chemical reactions.

Properties

CAS No.

2246400-11-1

Molecular Formula

C12H21BO3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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